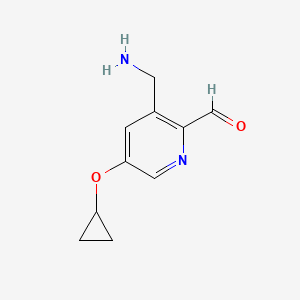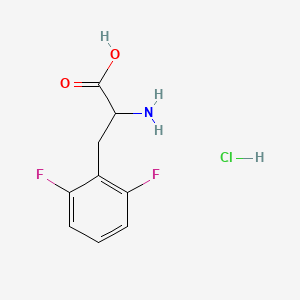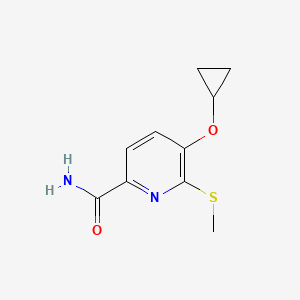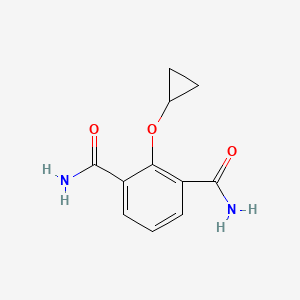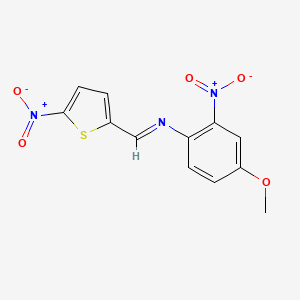
Thiophene, 2-(4-methoxy-2-nitrophenyliminomethyl)-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methoxy-2-nitrophenyl)[(5-nitro-2-thienyl)methylene]amine is an organic compound that features both nitro and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-methoxy-2-nitrophenyl)[(5-nitro-2-thienyl)methylene]amine typically involves a condensation reaction between 4-methoxy-2-nitroaniline and 5-nitro-2-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo reduction to form corresponding amines.
Reduction: The nitro groups can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent.
Major Products:
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and mechanisms. Its nitro groups can be reduced in vivo, making it useful in studying reduction processes in biological systems.
Medicine: Potential applications in medicinal chemistry include the development of new drugs with antimicrobial or anticancer properties. The compound’s structure can be modified to enhance its biological activity and selectivity.
Industry: In the materials science industry, the compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile building block for advanced materials.
Mechanism of Action
The mechanism of action of (4-methoxy-2-nitrophenyl)[(5-nitro-2-thienyl)methylene]amine involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules. These interactions can lead to the inhibition or activation of specific pathways, depending on the target and the context of the reaction.
Comparison with Similar Compounds
- 4-methoxy-2-nitroaniline
- 5-nitro-2-thiophenecarboxaldehyde
- 2-methoxy-5-nitrophenol
Comparison: (4-methoxy-2-nitrophenyl)[(5-nitro-2-thienyl)methylene]amine is unique due to the presence of both nitro and methoxy groups, which provide distinct reactivity and properties. Compared to similar compounds, it offers a combination of electronic and steric effects that can be exploited in various chemical reactions and applications. Its dual functionality allows for more diverse and complex interactions in both chemical and biological systems.
Properties
Molecular Formula |
C12H9N3O5S |
|---|---|
Molecular Weight |
307.28 g/mol |
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-1-(5-nitrothiophen-2-yl)methanimine |
InChI |
InChI=1S/C12H9N3O5S/c1-20-8-2-4-10(11(6-8)14(16)17)13-7-9-3-5-12(21-9)15(18)19/h2-7H,1H3 |
InChI Key |
XAXVLFRKFVQXCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N=CC2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-[6-(Cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl nitrate](/img/structure/B14809811.png)

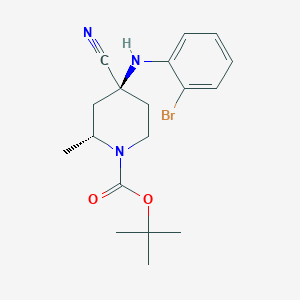
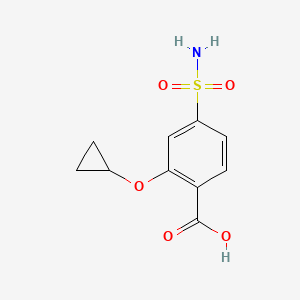
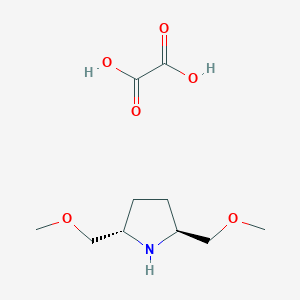
![(2E)-N-[4-(dimethylsulfamoyl)phenyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B14809864.png)
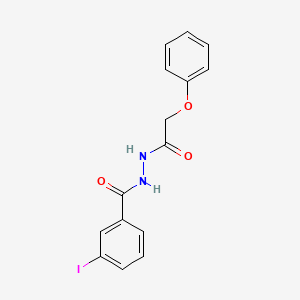
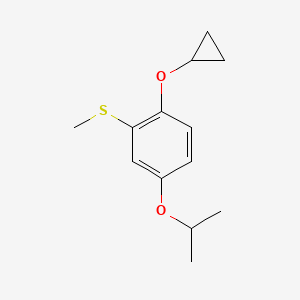

![6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride](/img/structure/B14809882.png)
